2-amino-N-(butan-2-yl)propanamide

Catalog No.
S3499808
CAS No.
1101928-01-1
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(butan-2-yl)propanamide

CAS Number

1101928-01-1

Product Name

2-amino-N-(butan-2-yl)propanamide

IUPAC Name

2-amino-N-butan-2-ylpropanamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-4-5(2)9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)

InChI Key

MZBPIBHKPQRGGT-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C(C)N

Canonical SMILES

CCC(C)NC(=O)C(C)N

2-amino-N-(butan-2-yl)propanamide is an organic compound classified as an amide, characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the propanamide structure. Its molecular formula is C7H16N2OC_7H_{16}N_2O, and it has a molecular weight of 144.21 g/mol. The compound features a primary amine group and is notable for its potential applications in medicinal chemistry and industrial processes. The structural representation of this compound emphasizes its unique functional groups, which contribute to its reactivity and biological activity .

There is currently no scientific literature available detailing a specific mechanism of action for 2-amino-N-(butan-2-yl)propanamide. Given its presence in proteomic research products [, ], it is possible that it may interact with specific proteins or enzymes, but further research is needed to elucidate this.

Due to the presence of functional groups such as the amine and amide. Key types of reactions include:

  • Substitution Reactions: The amine group can react with electrophiles, leading to the formation of substituted derivatives.
  • Reduction Reactions: The amide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

These reactions highlight the versatility of 2-amino-N-(butan-2-yl)propanamide in synthetic organic chemistry, allowing it to serve as an intermediate in various chemical transformations .

Research indicates that 2-amino-N-(butan-2-yl)propanamide exhibits significant biological activity, particularly regarding its interaction with specific receptors. It has been investigated for its potential as a ligand for the peripheral benzodiazepine receptor (PBR), which plays a crucial role in neuroinflammatory processes. The compound's ability to selectively bind to this receptor suggests its utility in imaging techniques such as positron emission tomography, particularly in studying neuroinflammation and related disorders . Additionally, its interactions may influence various biological pathways, making it a candidate for further pharmacological studies.

The synthesis of 2-amino-N-(butan-2-yl)propanamide typically involves straightforward synthetic routes. One common method includes:

  • Starting Materials: The synthesis often begins with commercially available butan-2-amine and propanoyl chloride or propanoic acid derivatives.
  • Reaction Conditions: The reaction is generally conducted under controlled conditions, utilizing solvents such as dichloromethane or ethanol. A base may be added to neutralize any generated acids during the reaction.
  • Purification: Following the reaction, purification techniques like recrystallization or chromatography are employed to isolate the desired product in high purity.

This method allows for efficient synthesis while maintaining high purity levels, making it suitable for both laboratory and industrial applications .

2-amino-N-(butan-2-yl)propanamide has several applications across various fields:

  • Medicinal Chemistry: It is investigated for potential use in drug development, particularly as a building block for pharmaceuticals targeting neuroinflammatory conditions.
  • Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.
  • Industrial Processes: Employed in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility .

These applications underscore the compound's relevance in both scientific research and practical industrial uses.

Interaction studies involving 2-amino-N-(butan-2-yl)propanamide have focused on its binding affinity to various receptors, especially the peripheral benzodiazepine receptor. Such studies are crucial for understanding its pharmacological effects and potential therapeutic applications. The compound's interaction with this receptor may provide insights into its role in modulating neuroinflammatory responses, making it a candidate for further investigation in neuropharmacology .

Several compounds share structural similarities with 2-amino-N-(butan-2-yl)propanamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Characteristics
N-(butan-2-yl)-2-chloropropanamideContains a chlorine atomMore reactive due to chlorine's ability to participate in substitution reactions
N-(butan-2-yl)-2-bromopropanamideContains a bromine atomHigher reactivity due to bromine's leaving group ability
N-(butan-2-yl)-2-fluoropropanamideContains a fluorine atomGenerally more stable than brominated analogs

The uniqueness of 2-amino-N-(butan-2-yl)propanamide lies in its specific combination of functional groups that confer distinct chemical reactivity patterns compared to its halogenated analogs. Its ability to engage in substitution reactions makes it particularly valuable in synthetic applications where reactivity is paramount .

XLogP3

0.4

Sequence

A

Dates

Last modified: 08-19-2023

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